molecular formula C15H7Cl2N5O3 B10875485 4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10875485
M. Wt: 376.2 g/mol
InChI Key: ZCJNUWWONCJDCL-IFRROFPPSA-N
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Description

2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structural features, including cyano, nitro, and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Nitration: The hydrazone intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Cyano Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or aqueous ammonia.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the cyano or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE
  • **2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL AMINE
  • **2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL METHYL ETHER

Uniqueness

The uniqueness of 2-CYANO-4-{2-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-5-NITROPHENYL CYANIDE lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. Its cyano and nitro groups make it particularly reactive in nucleophilic substitution and reduction reactions, while the hydrazino group offers additional sites for chemical modification.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C15H7Cl2N5O3

Molecular Weight

376.2 g/mol

IUPAC Name

4-[(2E)-2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H7Cl2N5O3/c16-11-1-10(15(23)12(17)4-11)7-20-21-13-2-8(5-18)9(6-19)3-14(13)22(24)25/h1-4,7,21,23H/b20-7+

InChI Key

ZCJNUWWONCJDCL-IFRROFPPSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1C=NNC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])O)Cl)Cl

Origin of Product

United States

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